molecular formula C22H26FN5O2S B2484714 N-(6-((4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1040648-06-3

N-(6-((4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

Cat. No. B2484714
CAS RN: 1040648-06-3
M. Wt: 443.54
InChI Key: JVIXZRCDTUUUFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(6-((4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide involves multiple steps, including nucleophilic substitution reactions, ester hydrolysis, and cyclization reactions. For example, the synthesis of structurally similar compounds has been demonstrated through the condensation of Schiff base and thiazolidinone derivatives, starting from specific quinolone precursors, showcasing the complexity and versatility in the synthetic routes employed for these types of molecules (Patel & Patel, 2010).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to N-(6-((4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide often involves spectroscopic and crystallographic techniques. These methods allow for the determination of the spatial arrangement of atoms within the molecule and the identification of functional groups critical to the compound's reactivity and interactions (Srinivasarao et al., 2020).

Chemical Reactions and Properties

The chemical reactions and properties of N-(6-((4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide and related compounds can be diverse. These properties are influenced by the functional groups present in the molecule, such as the piperazine ring, which can undergo various substitution reactions and participate in the formation of complexes with biological targets (Garve et al., 2017).

Physical Properties Analysis

The physical properties of compounds like N-(6-((4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide, including solubility, melting point, and stability, are critical for their handling and application in research. These properties are determined by the compound's molecular structure and can significantly affect its behavior in different environments (Srinivasu et al., 1999).

Scientific Research Applications

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial activity of compounds with structural similarities, particularly focusing on fluoroquinolone-based derivatives and their antimicrobial efficacy. For instance, Patel and Patel (2010) synthesized compounds derived from fluoroquinolone and evaluated their antifungal and antibacterial activities, suggesting a potential application in developing new antimicrobial agents (Patel & Patel, 2010). Similarly, another study synthesized Schiff base and thiazolidinone derivatives of fluoroquinolones, showing excellent antimicrobial activity against several pathogens (Patel & Patel, 2010).

properties

IUPAC Name

N-[6-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN5O2S/c23-17-5-7-18(8-6-17)27-11-13-28(14-12-27)21(29)2-1-15-31-20-10-9-19(25-26-20)24-22(30)16-3-4-16/h5-10,16H,1-4,11-15H2,(H,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIXZRCDTUUUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

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